An In-depth Technical Guide to 3-Cyanobenzoyl Chloride
An In-depth Technical Guide to 3-Cyanobenzoyl Chloride
CAS Number: 1711-11-1
This technical guide provides a comprehensive overview of 3-Cyanobenzoyl chloride, a versatile chemical intermediate. It is intended for researchers, scientists, and professionals in the fields of drug development, organic synthesis, and material science. This document details the compound's properties, synthesis, and key reactions, offering structured data and experimental protocols to support its application in research and development.
Core Properties and Safety Information
3-Cyanobenzoyl chloride is a reactive acyl chloride containing a nitrile group. This bifunctional nature makes it a valuable building block for introducing the 3-cyanobenzoyl moiety into a wide range of molecules.
Physicochemical Properties
The key physicochemical properties of 3-Cyanobenzoyl chloride are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 1711-11-1 | [1][2][3][4] |
| Molecular Formula | C₈H₄ClNO | [1][2] |
| Molecular Weight | 165.58 g/mol | [2][5] |
| Appearance | Colorless to light yellow liquid or crystals | [1] |
| Melting Point | 42-44 °C | [1][2] |
| Boiling Point | 125-129 °C at 11 mmHg | [1][2] |
| Purity | ≥ 98% (GC) / 99% | [1][2] |
Safety and Handling
3-Cyanobenzoyl chloride is a hazardous substance and requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
| Safety Information | Description | Reference(s) |
| Signal Word | Danger | [2] |
| Hazard Statements | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H314 (Causes severe skin burns and eye damage) | [2] |
| Precautionary Statements | P260, P280, P301 + P312, P303 + P361 + P353, P304 + P340 + P310, P305 + P351 + P338 | [2] |
| Storage | Store at room temperature or under an inert atmosphere (Nitrogen or Argon) at 2-8°C. |
Synthesis and Experimental Protocols
The primary route for the synthesis of 3-Cyanobenzoyl chloride is the reaction of 3-cyanobenzoic acid with a chlorinating agent, most commonly thionyl chloride. Below is a detailed experimental protocol for its preparation.
Synthesis of 3-Cyanobenzoyl Chloride from 3-Cyanobenzoic Acid
This protocol is adapted from standard procedures for the synthesis of acyl chlorides from carboxylic acids.
Materials:
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3-Cyanobenzoic acid
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Thionyl chloride (SOCl₂)
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Anhydrous Toluene (B28343)
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Anhydrous N,N-Dimethylformamide (DMF) (catalyst, optional)
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Nitrogen or Argon gas supply
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Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, distillation apparatus)
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Magnetic stirrer and heating mantle
Procedure:
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Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap (to neutralize HCl and SO₂), add 3-cyanobenzoic acid (1 equivalent).
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Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon).
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Solvent and Reagent Addition: Add anhydrous toluene to the flask. Begin stirring to create a suspension. Add thionyl chloride (3-5 equivalents) dropwise to the stirred suspension at room temperature using a dropping funnel.[1] If desired, add a catalytic amount of anhydrous DMF (1-2 drops).
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Reaction: Slowly heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain for 2-4 hours.[1] The reaction is considered complete when the solution becomes clear and the evolution of gas ceases.
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Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
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Purification: Remove the excess thionyl chloride and solvent by distillation under reduced pressure. The crude 3-Cyanobenzoyl chloride can be further purified by fractional vacuum distillation.[1]
Key Reactions and Applications
3-Cyanobenzoyl chloride is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1] Its acyl chloride group readily undergoes nucleophilic acyl substitution reactions.
Amide Formation (Acylation of Amines)
A primary application of 3-Cyanobenzoyl chloride is in the formation of amides through reaction with primary or secondary amines.
General Protocol for Amide Synthesis:
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Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (B128534) (1.1-1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, THF).[2]
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Addition of Acyl Chloride: Cool the solution to 0-10°C using an ice bath. To this stirred solution, add a solution of 3-Cyanobenzoyl chloride (1.0 equivalent) in the same anhydrous solvent dropwise, maintaining the temperature below 10°C.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with a mild acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated aqueous NaHCO₃ solution, and finally with brine.
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Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude amide product.
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Purification: The crude product can be purified by recrystallization or column chromatography.
Ester Formation (Acylation of Alcohols)
Similarly, 3-Cyanobenzoyl chloride reacts with alcohols to form esters, typically in the presence of a base like pyridine (B92270) or triethylamine to neutralize the HCl byproduct. The experimental protocol is analogous to amide formation, with the amine being replaced by the desired alcohol.
Use in Polymer Synthesis
3-Cyanobenzoyl chloride can be used as a monomer in polymerization reactions. For instance, in reaction with a di-amine, it can form polyamides with specific properties conferred by the cyanobenzoyl group.
Conclusion
3-Cyanobenzoyl chloride is a valuable and versatile reagent in organic synthesis. Its defined properties and reactivity make it an important building block for the development of a wide range of chemical entities, from pharmaceuticals to advanced materials. The protocols and data presented in this guide are intended to facilitate its effective and safe use in research and development applications.
